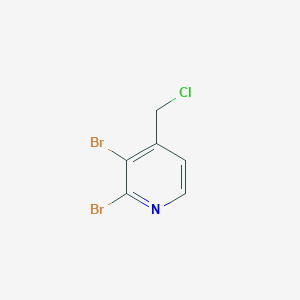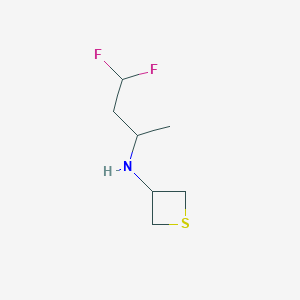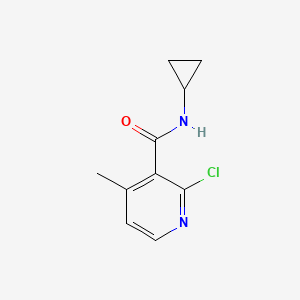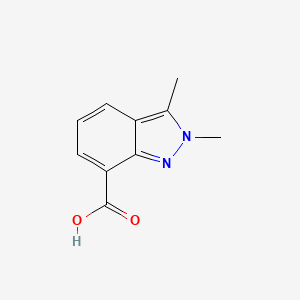
Cyclohexyl 4-methoxybenzylidenecarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 4-methoxybenzylidenecarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a cyclohexyl group, a methoxybenzylidene moiety, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-methoxybenzylidenecarbamate typically involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate by reaction with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine moiety can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of cyclohexyl 4-methoxybenzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 4-methoxybenzylidenecarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Cyclohexyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl 4-methoxybenzylidenecarbamate can be compared with other carbamate compounds, such as:
Carbendazim: A fungicide with a similar carbamate structure but different biological activity.
Dicyclomine: An anticholinergic drug with a different mechanism of action but similar structural features.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
cyclohexyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C15H19NO3/c1-18-13-9-7-12(8-10-13)11-16-15(17)19-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+ |
InChI-Schlüssel |
IUGKDEUTTDLHKT-LFIBNONCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)

![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)


![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)



![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)

